Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group at the 5-position, a hydroxymethyl group at the 3-position, and a methyl group at the 1-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the hydroxymethyl group: This step involves the reaction of the pyrazole intermediate with formaldehyde in the presence of a base to form the hydroxymethyl group at the 3-position.
Esterification: The final step involves the esterification of the carboxylic acid group at the 5-position with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(Carboxymethyl)-1-methyl-1H-pyrazole-5-carboxylate.
Reduction: Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-methanol.
Substitution: Ethyl 3-(substituted methyl)-1-methyl-1H-pyrazole-5-carboxylate.
Scientific Research Applications
Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates for the treatment of diseases such as cancer and inflammation.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: It is used in the development of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The hydroxymethyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 1-methyl-1H-pyrazole-5-carboxylate: Lacks the hydroxymethyl group, which may affect its reactivity and binding properties.
3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylic acid: Lacks the ethyl ester group, which may influence its solubility and stability.
1-Methyl-1H-pyrazole-5-carboxylic acid: Lacks both the hydroxymethyl and ethyl ester groups, making it less versatile in chemical reactions.
The presence of both the hydroxymethyl and ethyl ester groups in this compound makes it a unique compound with distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-(hydroxymethyl)-2-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-13-8(12)7-4-6(5-11)9-10(7)2/h4,11H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAILRRQHNORYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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